
1,3-Benzodioxole-4-carbaldehyde
Overview
Description
Preparation Methods
1,3-Benzodioxole-4-carbaldehyde can be synthesized through various methods. One common synthetic route involves the oxidative cleavage of isosafrole or using a multistep sequence from catechol or 1,2-methylenedioxybenzene . The synthesis from catechol requires an additional step, Williamson ether synthesis using dichloromethane . Industrial production methods often involve the condensation reaction with glyoxylic acid followed by cleaving the resulting α-hydroxy acid with an oxidizing agent .
Chemical Reactions Analysis
1,3-Benzodioxole-4-carbaldehyde undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form piperonylic acid.
Reduction: It can be reduced to piperonyl alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and dibromomethane for substitution reactions . Major products formed from these reactions include piperonylic acid, piperonyl alcohol, and benzo[d][1,3]dioxole-5-carbaldehyde .
Scientific Research Applications
Scientific Research Applications
1,3-Benzodioxole-4-carbaldehyde serves as a crucial intermediate in synthesizing numerous organic compounds, making it valuable in chemical research. It has been explored for its cytotoxic and antiparasitic activities in biological studies. Moreover, it is used in synthesizing pharmaceutical drugs like tadalafil and L-DOPA, highlighting its importance in medicinal chemistry. The compound is also used in fragrances and flavors because of its floral scent, showing its wide application in the flavor and fragrance industry.
Biological Applications
The compound affects the auxin signaling pathway and interacts with the auxin receptor TIR1, leading to a promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa. Studies show that this compound exhibits anticancer properties and can inhibit the growth of various cancer cell lines by inducing apoptosis.
Pharmaceutical Applications
1,3-Benzodioxole derivatives have shown potential as antidiabetic drugs . Research indicates that these derivatives can significantly reduce blood glucose levels in mice . Additionally, 4-aminoquinolines bearing a 1,3-benzodioxole moiety exhibit significant antifungal activities against phytopathogenic fungi.
Chemical Reactions and Synthesis
This compound can be synthesized through different methods, including the oxidative cleavage of isosafrole or a multistep sequence from catechol or 1,2-methylenedioxybenzene. It undergoes several chemical reactions, such as oxidation, reduction, and nucleophilic substitution. It can be oxidized to form piperonylic acid or reduced to piperonyl alcohol. It can also react with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde.
Other Derivatives and Applications
2,2-Difluorobenzo(1,3)dioxole-carbaldehydes, synthesized using this compound as a starting material, are valuable in synthesizing compounds for plant protection . Novel benzodioxol carboxamide derivatives have been synthesized and investigated for their antidiabetic potential . These derivatives substantially reduced blood glucose levels in mice, showing promise for future antidiabetic drug development .
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-4-carbaldehyde involves its interaction with molecular targets and pathways. For instance, it has been found to act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In medicinal applications, it may exert its effects through the inhibition of enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
1,3-Benzodioxole-4-carbaldehyde is structurally similar to other compounds such as:
Benzaldehyde: Both are aromatic aldehydes, but benzaldehyde lacks the methylenedioxy group.
Vanillin: Similar in structure but contains a methoxy group instead of the methylenedioxy group.
Safrole: Contains a methylenedioxy group but differs in the position of the aldehyde group.
The uniqueness of this compound lies in its combination of the methylenedioxy group and the aldehyde functional group, which imparts distinct chemical properties and applications .
Biological Activity
Overview
1,3-Benzodioxole-4-carbaldehyde (CAS Number: 7797-83-3) is a compound belonging to the benzodioxole family, characterized by its unique dioxole structure. This compound has garnered attention in various fields, particularly in biological research, due to its diverse biological activities including anticancer, antioxidant, and antifungal properties.
This compound primarily targets the auxin receptor TIR1 (Transport Inhibitor Response 1) , acting as an agonist . This interaction promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa by modulating the auxin signaling pathway , which is crucial for plant development.
Biochemical Pathways
The compound is involved in several biochemical pathways:
- Inhibition of Enzymes : It inhibits enzymes like tyrosinase and HER-2, affecting processes such as melanin production and cell growth regulation.
- Apoptosis Induction : In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that it can inhibit the growth of various cancer cell lines by inducing apoptosis. For example, a study demonstrated that at low doses, this compound effectively inhibited tumor growth in animal models.
Antioxidant Activity
A new derivative of 1,3-benzodioxole isolated from Hypecoum erectum showed moderate antioxidant activity with an IC50 value of 86.3 μM in a DPPH-scavenging assay . This suggests potential applications in combating oxidative stress-related diseases.
Antifungal Activity
Recent studies have explored the synthesis of 4-aminoquinolines bearing a 1,3-benzodioxole moiety as potential antifungal agents. These compounds exhibited significant inhibitory activities against several phytopathogenic fungi at concentrations as low as 50 μg/mL .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key spectroscopic and crystallographic methods for characterizing 1,3-Benzodioxole-4-carbaldehyde?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and benzodioxole ring protons (δ ~6.5–7.5 ppm). Compare with derivatives like 5-chloro-1,3-benzodioxole-4-carbaldehyde (δ shifts due to substituents) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For example, SHELX can handle high-resolution data and twinned crystals, critical for confirming the aldehyde group’s position and dioxole ring planarity .
- Mass Spectrometry : Analyze molecular ion peaks (e.g., , MW 150.13) and fragmentation patterns to verify purity and structural integrity .
Q. What are the common synthetic routes to this compound?
Methodological Answer:
- Friedel-Crafts Acylation : React 1,3-benzodioxole with formyl chloride in the presence of a Lewis acid (e.g., AlCl) to introduce the aldehyde group. Monitor regioselectivity using TLC or HPLC .
- Oxidation of Alcohol Precursors : Use mild oxidizing agents (e.g., MnO) to convert 4-hydroxymethyl-1,3-benzodioxole to the aldehyde. Optimize reaction conditions to avoid over-oxidation to carboxylic acids .
- Derivatization from Halogenated Analogs : Substitute 5-chloro-1,3-benzodioxole-4-carbaldehyde via nucleophilic displacement, followed by deprotection or reduction .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as aldehydes can be irritants .
- First Aid Measures : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Waste Disposal : Classify as hazardous organic waste. Incinerate or treat via approved chemical degradation methods to avoid environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Iterative Refinement : Use SHELXL’s least-squares refinement to reconcile discrepancies between experimental (e.g., X-ray) and computational (e.g., DFT) data. Adjust parameters like thermal motion and occupancy for disordered atoms .
- Cross-Validation with Analogues : Compare -NMR chemical shifts of this compound with derivatives (e.g., 4-hydroxybenzaldehyde) to identify anomalous peaks caused by solvent effects or impurities .
- Error Analysis in Crystallography : Calculate R-factors and residual electron density maps to identify systematic errors (e.g., incorrect space group assignment) .
Q. What mechanistic insights guide the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- Aldehyde Activation : The electron-withdrawing benzodioxole ring enhances electrophilicity at the aldehyde carbon, favoring nucleophilic attack. Study kinetics using UV-Vis spectroscopy to track reaction progress .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in reactions with amines or Grignard reagents. Compare yields in DMF vs. THF to optimize conditions .
- Steric Hindrance : Substituents on the benzodioxole ring (e.g., 5-chloro groups) may slow reactions due to steric effects. Use molecular modeling (e.g., Gaussian) to predict spatial constraints .
Q. What challenges arise in crystallographic refinement of this compound derivatives?
Methodological Answer:
- Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins. Validate with Hooft parameter analysis to ensure reliability .
- Disordered Solvent Molecules : Apply SQUEEZE (PLATON) to model diffuse electron density from solvent molecules, improving R-factor accuracy .
- High-Resolution Limitations : For low-quality crystals, merge datasets from multiple crystals or use synchrotron radiation to enhance resolution .
Q. How can researchers design derivatives of this compound for bioactivity studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., hydroxyl, methoxy) at the 5-position to modulate lipophilicity and binding affinity. Test cytotoxicity via MTT assays .
- Click Chemistry : Functionalize the aldehyde group with alkyne tags for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation with proteins or fluorophores .
- Pharmacokinetic Optimization : Use logP calculations (e.g., via ChemDraw) to balance solubility and membrane permeability. Validate with in vitro ADME assays .
Properties
IUPAC Name |
1,3-benzodioxole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMQKPGVXNSITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228635 | |
Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7797-83-3 | |
Record name | Benzodioxole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7797-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxole-4-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T3RQM2CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.